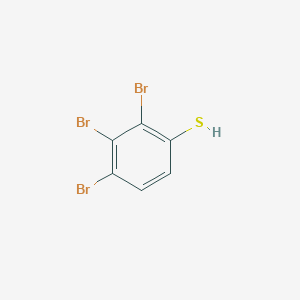
2,3,4-Tribromobenzene-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Tribromobenzene-1-thiol is an organosulfur compound characterized by the presence of three bromine atoms and a thiol group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromobenzene-1-thiol typically involves the bromination of benzene derivatives followed by thiolation. One common method is the electrophilic aromatic substitution reaction where benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting tribromobenzene is then subjected to thiolation using thiolating agents like thiourea under acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
化学反应分析
Types of Reactions: 2,3,4-Tribromobenzene-1-thiol undergoes various chemical reactions including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzene-1-thiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2,3,4-Tribromobenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
作用机制
The mechanism of action of 2,3,4-Tribromobenzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The bromine atoms enhance the compound’s reactivity and specificity towards certain molecular targets.
相似化合物的比较
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
Comparison: 2,3,4-Tribromobenzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its tribromobenzene counterparts. The position of the bromine atoms also influences the compound’s physical properties and reactivity.
属性
CAS 编号 |
443683-19-0 |
|---|---|
分子式 |
C6H3Br3S |
分子量 |
346.87 g/mol |
IUPAC 名称 |
2,3,4-tribromobenzenethiol |
InChI |
InChI=1S/C6H3Br3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
InChI 键 |
YILIWRGPGBLGAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1S)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


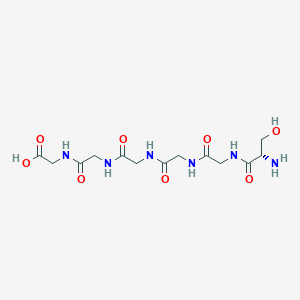
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)
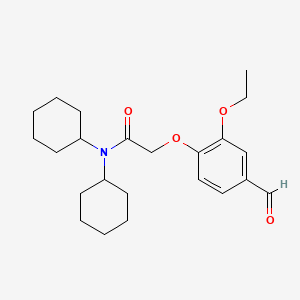
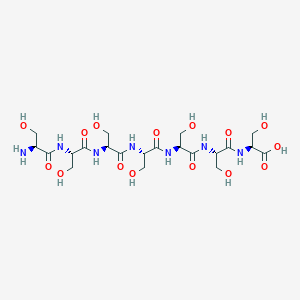
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
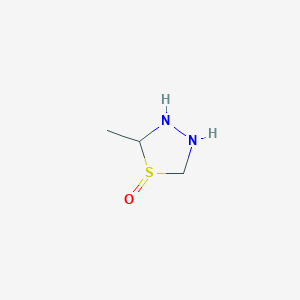
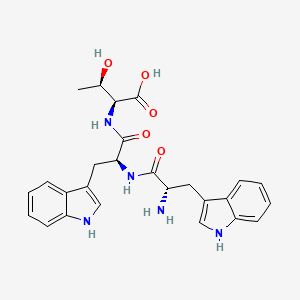
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
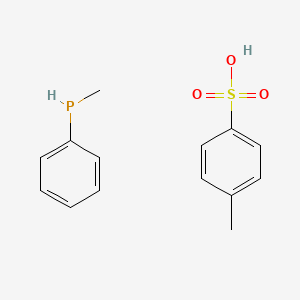
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
